n-Methylcinnamamide
Description
N-Methylcinnamamide (NMCA) is a cinnamic acid derivative with the molecular formula C₁₀H₁₁NO (molecular weight: 161.0841 g/mol ). Structurally, it consists of a cinnamoyl backbone (a phenyl group attached to an α,β-unsaturated carbonyl) with a methyl group substituting the amide nitrogen (Figure 1). NMCA is widely utilized in organic synthesis, particularly in transition-metal-catalyzed reactions and cycloadditions, due to its conjugated system and amide functionality.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.2 g/mol |
IUPAC Name |
(E)-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C10H11NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,11,12)/b8-7+ |
InChI Key |
JNXLTSSPACJLEG-BQYQJAHWSA-N |
SMILES |
CNC(=O)C=CC1=CC=CC=C1 |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CNC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- NMR Data : In DMSO-d₆, NMCA exhibits a singlet at δ 2.78 ppm (N–CH₃), aromatic protons at δ 7.45–7.82 ppm, and an amide proton at δ 8.42 ppm .
- Synthesis : NMCA is synthesized via nickel-catalyzed reductive cross-coupling or by reacting cinnamic acid derivatives with methylamine .
- Applications: Serves as a precursor in spirocyclization reactions (e.g., Fe-catalyzed decarbonylative alkylation) and participates in domino Knoevenagel/hetero-Diels–Alder reactions .
Comparison with Structural Analogues
N-Arylcinnamamides
NMCA derivatives with aryl substituents on the nitrogen exhibit distinct reactivity and applications:
Key Differences :
Halogenated and Trifluoromethyl Derivatives
Halogenation or fluorination alters lipophilicity and bioactivity:
Key Differences :
EP2 Antagonists and Bioactive Analogues
Key Differences :
- Bioactivity : Indole-containing derivatives target prostaglandin receptors (EP2), while natural derivatives like glyfoline exhibit anticancer effects .
- Synthetic Complexity : EP2 antagonists require multi-step synthesis, whereas natural analogues are isolated from plants .
Research Findings and Trends
Catalytic Reactivity : NMCA’s α,β-unsaturated amide is critical for Fe-catalyzed spirocyclizations, achieving yields >60% . Analogues with electron-deficient aryl groups show reduced efficiency due to decreased electron density .
Stereoselectivity: In Diels–Alder reactions, NMCA derivatives yield trans-dihydroquinolinones with low stereoselectivity (~2:1 dr) . Trifluoromethyl derivatives may improve selectivity via steric effects .
Natural Occurrence: NMCA is rare in nature but identified in Clausena lenis and Swinglea glutinosa, often alongside alkaloids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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